molecular formula C15H16O2 B1265805 Benzophenone dimethyl ketal CAS No. 2235-01-0

Benzophenone dimethyl ketal

Cat. No. B1265805
CAS RN: 2235-01-0
M. Wt: 228.29 g/mol
InChI Key: NYRVXYOKUZSUDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzophenone dimethyl ketal involves the acetalization reaction between benzophenone and methanol, facilitated by the use of solid acid catalysts. This reaction has been successfully carried out with cyclohexanone, acetophenone, and benzophenone, highlighting the crucial role of the catalyst's textural properties, such as acid amount and adsorption properties (surface area and pore volume), in determining the catalytic activity (Thomas, Prathapan, & Sugunan, 2005). Additionally, the molecular size of the reactants and products influences the acetalization ability, with the hydrophobicity of catalysts like cerium exchanged montmorillonite showing maximum activity due to an optimum number of acidic sites and dehydration ability (Thomas & Sugunan, 2006).

Molecular Structure Analysis

Benzophenone dimethyl ketal's molecular structure, characterized by its acetal formation, is a result of the reaction between ketones and methanol. This structure has been analyzed through various spectroscopic techniques, including infrared spectra, which have provided differentiation methods between dimethyl, diethyl, and ethyl methyl acetals, as well as between benzaldehyde acetals and benzophenone ketals (Wladislaw, Giora, & Vicentini, 1966).

Chemical Reactions and Properties

The chemical reactions involving benzophenone dimethyl ketal extend to its use in various catalytic processes. For instance, a dimethyltin(IV) compound derived from a Schiff base was employed as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones, demonstrating the compound's catalytic versatility (Martins, Hazra, Silva, & Pombeiro, 2016). Additionally, the acetal exchange reactions of benzophenone dimethyl ketal with methyl α-D-glucopyranoside further exhibit its reactivity, producing various acetals and showcasing the chemical properties of benzophenone ketals in reaction mechanisms (Evans, Parrish, & Long, 1967).

Physical Properties Analysis

The physical properties of benzophenone dimethyl ketal, such as solvatochromism, have been studied to determine the solvent effects on its UV/Vis-absorption shifts. These shifts are mainly attributed to the hydrogen-bond donor acidity and dipolarity/polarizability of the solvent, offering insights into the compound's interaction with different media (Spange & Keutel, 1992).

Chemical Properties Analysis

The chemical properties of benzophenone dimethyl ketal are highlighted by its role in the photocatalytic synthesis of complex molecules, such as dimethyl cubane-1,4-dicarboxylate, where it acts as an effective photosensitizer. This showcases its utility in facilitating energy transfer processes in synthetic organic chemistry (Prentice, Martin, Morrison, Smith, & Zysman‐Colman, 2023).

Scientific Research Applications

Catalytic Activity in Synthesis

Benzophenone dimethyl ketal is involved in the synthesis of dimethyl acetals of various ketones. Research shows the synthesis of dimethyl acetals of carbonyl compounds, such as cyclohexanone, acetophenone, and benzophenone, using solid acid catalysts. The effectiveness of these catalysts depends on their textural properties, such as acid amount and adsorption characteristics. For example, cerium-exchanged montmorillonite shows significant activity due to its hydrophobicity and optimum number of acidic sites (Thomas, Prathapan, & Sugunan, 2005).

Influence in Acetalization Reactions

In acetalization reactions, benzophenone dimethyl ketal demonstrates varying reactivities. Large pore zeolites and mesoporous K-10 montmorillonite clay have been utilized as catalysts for these reactions. The molecular sizes of ketones, including benzophenone, significantly influence their acetalization ability over catalysts. The activity of ketones in these reactions follows a specific order, with benzophenone showing varying reactivity levels (Thomas & Sugunan, 2005).

Applications in Photochemistry

Benzophenone dimethyl ketal is relevant in photochemistry, particularly in photopolymerization processes. Aromatic ketones, including benzophenone, are known for their excellent optical characteristics, making them useful in the photoinitiation of polymerization processes. Their adaptability for bearing different functionalities and applications in various modes of photopolymerization is a key area of interest (Dadashi-Silab, Aydogan, & Yagcı, 2015).

Environmental Impact and Degradation

The degradation and environmental impact of benzophenone derivatives, including benzophenone dimethyl ketal, are areas of research. Co-composting of food waste with sawdust and mature compost has shown to effectively treat high concentrations of benzophenone, with a high removal efficiency. This suggests potential for using co-composting as a treatment technology for degrading benzophenone and similar organic pollutants (Lin et al., 2021).

Safety And Hazards

Benzophenone dimethyl ketal may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Fine dust dispersed in air may ignite, and dust can form an explosive mixture in air .

Relevant Papers There are several papers that discuss the chemistry of ketyl radicals, which includes Benzophenone dimethyl ketal . These papers highlight recent developments in the chemistry of ketyl radicals, different strategies for ketyl radical generation, their creative use in new synthetic protocols, strategies for the control of enantioselectivity, and detailed mechanisms where appropriate .

properties

IUPAC Name

[dimethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVXYOKUZSUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176884
Record name 1,1'-(Dimethoxymethylene)bisbenzene
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone dimethyl ketal

CAS RN

2235-01-0
Record name 1,1′-(Dimethoxymethylene)bis[benzene]
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Record name 1,1'-(Dimethoxymethylene)bisbenzene
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Record name 2235-01-0
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Record name 1,1'-(Dimethoxymethylene)bisbenzene
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Record name 1,1'-(dimethoxymethylene)bisbenzene
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Synthesis routes and methods

Procedure details

In a round bottom flask, (10 g) Benzophenone in 20 ml methanol was taken. 12 ml (2 equiv.) trimethyl orthoformate was added into the reaction mixture in a single lot and the reaction mixture was stirred at 25-30° C. 3-4 drop perchloric acid (HClO4 as a catalyst) was added and reflux it for 9 hr. After completion of the reaction, the reaction mass was dumped into water. Subsequently, the reaction mass was stirred for 15 min, filtered it and wash the solid mass with water to obtain white solid product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
HClO4
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
L Di Donna, A Napoli, C Siciliano, G Sindona - Tetrahedron letters, 1999 - Elsevier
… hydroxyl functions in the position 2 or 3 and orthogonal acid-labile protecting groups on the other reacting sites can be conveniently prepared by means of benzophenone dimethyl ketal …
Number of citations: 5 www.sciencedirect.com
ML Wang, WH Chen - Reaction Kinetics and Catalysis Letters, 2008 - Springer
… Benzophenone dimethyl ketal is a high addedYvalue specialty chemical widely used for … In this work, dialkoxydiphenylmethanes (DaoDPms) (eg, benzophenone dimethyl ketal) were …
Number of citations: 1 link.springer.com
BY GC-MS - researchgate.net
Filamentous fungi are remarkable organisms that readily produce a wide range of natural products there are often called as secondary metabolites. These compounds are very diverse …
Number of citations: 0 www.researchgate.net
A Hampton, JC Fratantoni, PM Carroll… - Journal of the American …, 1965 - ACS Publications
… not directly applicable to benzophenoneowing to its relative insolubility in trimethyl orthoformate, but when a mixture of benzophenone and preisolated benzophenone dimethyl ketal …
Number of citations: 59 pubs.acs.org
JA Cella - The Journal of Organic Chemistry, 1982 - ACS Publications
… Reaction of Benzophenone Dimethyl Ketal with Allyltrimethylsilane and Boron Trifluoride. Dry boron trifluoride gas was introduced to a solution of benzopheone dimethyl ketal (2.28 g, …
Number of citations: 70 pubs.acs.org
ML Wang, WH Chen - Industrial & Engineering Chemistry …, 2009 - ACS Publications
… Benzophenone dimethyl ketal is a specialty chemical with high added value, and its synthesis has received much attention in recent years. Currently, it is widely used for synthetic …
Number of citations: 16 pubs.acs.org
S Dei, C Bellucci, M Buccioni, M Ferraroni… - Journal of medicinal …, 2007 - ACS Publications
… A solution of (−)-7 11 (0.53 g, 1.88 mmol), benzophenone dimethyl ketal (0.86 g, 3.76 mmol), and p-toluenesulfonic acid monohydrate (0.10 g, 0.52 mmol) in anhydrous and degassed …
Number of citations: 16 pubs.acs.org
EH White, AA Wilson, JP Anhalt… - The Journal of …, 1982 - ACS Publications
… 20%) and benzophenone dimethyl ketal (ca. 80%). GLC analysis of the reaction mixture (… -107 C (lit.26 mp 106.5-107 C for benzophenone dimethyl ketal); IR (KBr) 2725, 1490,1453,…
Number of citations: 9 pubs.acs.org
M Sax, R Fröhlich, D Schepmann, B Wünsch - 2008 - Wiley Online Library
… Aldehyde 10 was prepared by transacetalization of benzophenone dimethyl ketal (8) with pentane-1,3,5-triol (7)18 and subsequent Swern oxidation19 of resulting ethanol derivative 9 (…
A Thurkauf, MV Mattson, S Richardson… - Journal of medicinal …, 1992 - ACS Publications
… Solid benzophenone dimethyl ketal (1.6 g, 7 mmol) was added in portions. After the addition was complete the reaction was allowed to cool to room temperature. The reaction mixture …
Number of citations: 36 pubs.acs.org

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